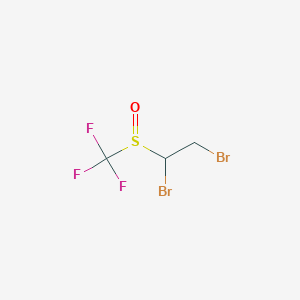

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane

CAS No.: 1253123-65-7

Cat. No.: VC4076349

Molecular Formula: C3H3Br2F3OS

Molecular Weight: 303.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1253123-65-7 |

|---|---|

| Molecular Formula | C3H3Br2F3OS |

| Molecular Weight | 303.93 |

| IUPAC Name | 1,2-dibromo-1-(trifluoromethylsulfinyl)ethane |

| Standard InChI | InChI=1S/C3H3Br2F3OS/c4-1-2(5)10(9)3(6,7)8/h2H,1H2 |

| Standard InChI Key | ZYGJMEPSZYHFHV-UHFFFAOYSA-N |

| SMILES | C(C(S(=O)C(F)(F)F)Br)Br |

| Canonical SMILES | C(C(S(=O)C(F)(F)F)Br)Br |

Introduction

Structural Characteristics

Molecular Architecture

The compound features an ethane core substituted at the first carbon by a trifluoromethylsulfinyl group (-S(O)CF₃) and two bromine atoms at the first and second carbons. The sulfinyl group adopts a trigonal pyramidal geometry, with the sulfur atom bonded to an oxygen atom, a trifluoromethyl group, and the ethane backbone. This configuration introduces significant polarity, influencing solubility and intermolecular interactions .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₃Br₂F₃OS | |

| Molecular Weight | 303.93 g/mol | |

| IUPAC Name | 1,2-Dibromo-1-(trifluoromethylsulfinyl)ethane | |

| SMILES Notation | C(C(S(=O)C(F)(F)F)Br)Br |

The 3D conformation reveals steric interactions between the bulky trifluoromethyl group and bromine substituents, favoring a staggered arrangement to minimize van der Waals repulsions .

Synthesis and Reactivity

Reactivity Profiles

The bromine atoms render the compound susceptible to nucleophilic substitution (SN2), while the sulfinyl group participates in oxidation-reduction reactions. For instance:

-

Nucleophilic Substitution: The primary bromide (C1) reacts with nucleophiles (e.g., amines, thiols) to form sulfinyl-functionalized derivatives.

-

Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group (-SO₂CF₃) using peroxides .

Physicochemical Properties

Solubility and Stability

The compound’s hydrophobicity (predicted logP ≈ 3.5–4.0) limits aqueous solubility but enhances compatibility with organic solvents like dichloromethane or tetrahydrofuran . Thermal stability is moderate, with decomposition observed above 150°C due to Br–C bond cleavage.

Table 2: Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| logP (Estimated) | 3.8–4.2 | AlogP prediction |

Applications in Organic Synthesis

The compound serves as a bifunctional building block in:

-

Cross-Coupling Reactions: Bromine atoms enable Suzuki-Miyaura couplings to install aryl or heteroaryl groups.

-

Radical Chemistry: Photocatalytic conditions (e.g., blue LED irradiation) facilitate C–Br bond homolysis, generating radicals for cascade cyclizations .

Analytical Characterization

Spectroscopic Data

Hypothetical NMR spectra derived from analogous compounds :

-

¹H NMR (CDCl₃): δ 4.10 (t, J = 6.5 Hz, 1H, CHBr), 3.85 (d, J = 6.5 Hz, 2H, CH₂Br).

-

¹⁹F NMR: δ –145 ppm (s, CF₃).

-

IR: Strong absorption at 1150 cm⁻¹ (S=O stretch).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume